![molecular formula C21H18BrN5O2 B2664639 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide CAS No. 1326900-34-8](/img/no-structure.png)

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

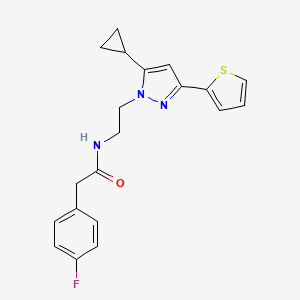

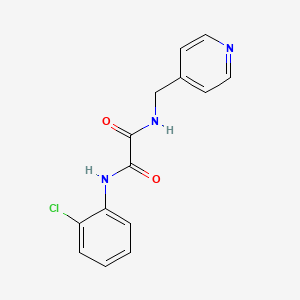

The compound “2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide” is a chemical compound with a molecular formula of C22H20BrN5O4 .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl ring attached to a 4-bromophenyl group and an N-(2,3-dimethylphenyl)acetamide group . The molecular weight of the compound is 498.329 Da .Physical And Chemical Properties Analysis

The compound has a molecular weight of 482.3 g/mol, XLogP3-AA of 2.9, hydrogen bond donor count of 1, hydrogen bond acceptor count of 6, and a rotatable bond count of 4 . The exact mass and monoisotopic mass are 481.03857 g/mol . The topological polar surface area is 98 Ų .Scientific Research Applications

Synthesis and Antimicrobial Activity

One of the primary scientific research applications of compounds with similar structures involves the synthesis of new heterocycles that incorporate antipyrine moiety, which has been evaluated for antimicrobial activity. Compounds synthesized from key intermediates related to the structure have shown potential as antimicrobial agents. The exploration of such heterocycles can lead to the development of new therapeutic agents against various bacterial and fungal infections (Bondock, Rabie, Etman, & Fadda, 2008).

Anticancer and Antimicrobial Activities

Another area of application is the synthesis of antipyrine-based heterocycles for evaluating their anticancer and antimicrobial activities. Research in this direction aims to design and synthesize new compounds that could serve as potential therapeutic agents for cancer treatment and to combat microbial infections. The structural complexity and versatility of these compounds allow for targeted activity against specific cancer cell lines and microbial species, highlighting the importance of such structures in medicinal chemistry (Riyadh, Kheder, & Asiry, 2013).

Polyheterocyclic Ring Systems

Compounds similar to the queried structure have also been utilized as precursors for constructing new polyheterocyclic ring systems. These systems exhibit significant biological activities, including antibacterial properties. The development of such compounds involves complex synthetic routes leading to novel structures with potential application in drug development and other areas of chemical biology (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Insecticidal Assessment

Research on heterocycles incorporating thiadiazole moiety against agricultural pests like the cotton leafworm, Spodoptera littoralis, signifies the potential use of these compounds in pest management strategies. The synthesis of new compounds based on structural analogs of the queried compound can lead to innovative solutions for controlling agricultural pests, thus contributing to food security and sustainable agriculture (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Future Directions

The future research directions for this compound could involve further exploration of its biological and pharmacological activities. Given the confirmed non-toxic AchE inhibitory effect of a similar pyrazoline derivative , this compound could potentially be studied for its effects on the nervous system and its potential therapeutic applications.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-bromobenzoyl chloride with 5-amino-3-methyl-1H-pyrazole to form 2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine. This intermediate is then reacted with N-(2,3-dimethylphenyl)acetamide to form the final product.", "Starting Materials": [ "4-bromobenzoyl chloride", "5-amino-3-methyl-1H-pyrazole", "N-(2,3-dimethylphenyl)acetamide" ], "Reaction": [ "Step 1: 4-bromobenzoyl chloride is reacted with 5-amino-3-methyl-1H-pyrazole in the presence of a base such as triethylamine to form 2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine.", "Step 2: The intermediate 2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazine is then reacted with N-(2,3-dimethylphenyl)acetamide in the presence of a base such as potassium carbonate to form the final product, 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide." ] } | |

CAS RN |

1326900-34-8 |

Product Name |

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,3-dimethylphenyl)acetamide |

Molecular Formula |

C21H18BrN5O2 |

Molecular Weight |

452.312 |

IUPAC Name |

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,3-dimethylphenyl)acetamide |

InChI |

InChI=1S/C21H18BrN5O2/c1-13-4-3-5-17(14(13)2)24-20(28)11-26-21(29)19-10-18(25-27(19)12-23-26)15-6-8-16(22)9-7-15/h3-10,12H,11H2,1-2H3,(H,24,28) |

InChI Key |

UOQUUWXTYJNAHG-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2664556.png)

![4-Bromo-2-methoxy-6-[(phenylimino)methyl]benzenol](/img/structure/B2664559.png)

![3-(2-fluorobenzyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2664567.png)

![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2664568.png)

![2-(1,7-dimethyl-2,4-dioxo-8-(1-phenylethyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2664570.png)

![(2Z)-6-chloro-2-[(5-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2664575.png)

![2,6-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2664578.png)